Somatostatin-14 is synthesized from a larger precursor, preprosomatostatin, which undergoes proteolytic cleavage to yield biologically active forms. This peptide is predominantly found in the hypothalamus and gastrointestinal tract, where it regulates various physiological functions such as growth hormone release and gastrointestinal motility .
Tyr-Somatostatin-14 falls under the classification of neuropeptides and is categorized as a cyclic peptide due to its unique structure that includes disulfide bonds. It is part of the broader family of somatostatins, which also includes somatostatin-28, an extended form with additional amino acids .
The synthesis of Tyr-Somatostatin-14 can be performed using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a solid support resin, allowing for the formation of peptide bonds while minimizing side reactions.
Tyr-Somatostatin-14 features a cyclic structure stabilized by disulfide bonds between cysteine residues. Its sequence includes critical residues that facilitate receptor binding and biological activity.
The molecular formula for Tyr-Somatostatin-14 is C_76H_103N_17O_19S_2, with a molecular weight of approximately 1638.8 g/mol. The specific arrangement of amino acids contributes to its high affinity for somatostatin receptors .
Tyr-Somatostatin-14 participates in several chemical reactions:
Tyr-Somatostatin-14 exerts its effects primarily through binding to somatostatin receptors (SSTRs). This interaction activates various intracellular signaling pathways that lead to physiological responses such as inhibition of hormone secretion.
Upon receptor binding, Tyr-Somatostatin-14 engages signaling pathways including MAPK/ERK/AKT and Wnt/β-catenin pathways, which are crucial for its antitumor effects and regulation of endocrine functions . The pharmacokinetics of this compound have been studied extensively, revealing its potential in imaging and therapeutic applications through radiolabeled analogs .
Tyr-Somatostatin-14 is typically presented as a white to off-white powder. It is soluble in aqueous solutions but may require specific pH conditions for optimal stability.
The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its interactions with biological membranes are influenced by its amphipathic nature due to the presence of both hydrophilic and hydrophobic amino acid residues .
Tyr-Somatostatin-14 has several significant applications in scientific research and clinical settings:
Tyr-Somatostatin-14 ([Tyr¹]-SS-14) is a bioactive neuropeptide derived from larger prosomatostatin precursors through tightly regulated proteolytic cleavage. In anglerfish (Lophius piscatorius), two distinct prosomatostatin forms (PSS-I and PSS-II) undergo differential processing. PSS-II contains the [Tyr⁷,Gly¹⁰]-SS-14 sequence at its C-terminus but is primarily cleaved to generate somatostatin-28 (SS-28) rather than the tetradecapeptide. This occurs due to structural constraints that limit access to the Arg-Lys cleavage site preceding Ala¹ of the [Tyr⁷,Gly¹⁰]-SS-14 sequence [1] [9]. Key steps include:
Table 1: Key Cleavage Events in Tyr-Somatostatin-14 Biosynthesis
Precursor | Cleavage Site | Primary Product | Tissue Source | Enzyme Characteristics |
---|---|---|---|---|
Prosomatostatin-II | Arg-Lys ↓ Ala¹ | SS-28-II | Anglerfish islets | pH 5.0 optimum, membrane-associated |
SS-28-II | Arg-Lys ↓ Ala¹ | [Tyr⁷,Gly¹⁰]-SS-14 | Rat brain cortex | 90-kDa, Arg-Lys esteropeptidase |
Prosomatostatin-I | Dibasic sites | SS-14 | Mammalian neurons | PC1/3 and PC2 dependent |
Prohormone convertases (PCs) are subtilisin-like serine endoproteases that recognize (K/R)-(X)ₙ-(K/R)↓ motifs (where n = 0, 2, 4, or 6). They exhibit distinct specificities for Tyr-SS-14 precursors:
Table 2: Prohormone Convertase Specificity for Somatostatin Precursors
Convertase | Cleavage Motif | Primary Product | Subcellular Localization | Dependence on Secretory Granules |
---|---|---|---|---|
PC1/3 | (K/R)-(X)₄-(K/R)↓ | SS-28 | Secretory vesicles | Not required |
PC2 | (K/R)-(X)₂-(K/R)↓ | SS-14 | Secretory vesicles | Required |
Furin | RXXR↓ | SS-28 | trans-Golgi network | Not required |
Differential processing of prosomatostatin generates tissue-specific peptide profiles:
Table 3: Tissue-Specific Processing Patterns of Prosomatostatin
Tissue/Cell Type | Dominant Isoform | Key Processing Features | Biological Outcome |
---|---|---|---|
Anglerfish pancreatic islets | SS-28-II | Minimal [Tyr⁷,Gly¹⁰]-SS-14 production | SS-28 as terminal active product |
Rat brain cortex | SS-14 | Soluble Arg-Lys esteropeptidase activity | Efficient SS-28 → SS-14 conversion |
1027B2 tumor cells | SS-14 + SS-28 | Constitutive processing without secretory granules | Co-secretion of SS-14, SS-28, PSS[1-10] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9